Cas no 882140-34-3 (5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde)

5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde compound with a molecular formula of C₁₄H₁₅ClN₂O. This heterocyclic intermediate is notable for its structural features, including a chloro-substituted pyrazole ring and a formyl group at the 4-position, which enhance its reactivity in synthetic applications. The presence of a 4-methylbenzyl group at the 1-position contributes to its stability and solubility in organic solvents. This compound is primarily utilized in pharmaceutical and agrochemical research as a key building block for the synthesis of biologically active molecules. Its well-defined structure and functional group compatibility make it a valuable reagent for heterocyclic and medicinal chemistry applications.
5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde structure
882140-34-3 structure
Product Name:5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde
CAS No:882140-34-3
MF:C13H13ClN2O
MW:248.708122014999
CID:3106505
PubChem ID:2113977
Update Time:2025-06-22

5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazole-4-carbaldehyde
    • CHEMBL1386688
    • MLS000771059
    • EN300-07892
    • 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
    • DTXSID001322469
    • SCHEMBL15333494
    • STL186179
    • G38841
    • 882140-34-3
    • Z55928812
    • SMR000344185
    • 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde
    • HMS2705M05
    • AKOS000271096
    • HKB14034
    • 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde
    • Inchi: 1S/C13H13ClN2O/c1-9-3-5-11(6-4-9)7-16-13(14)12(8-17)10(2)15-16/h3-6,8H,7H2,1-2H3
    • InChI Key: FSGGXKDCIYEBKS-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C(C)=NN1CC1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 248.0716407Da
  • Monoisotopic Mass: 248.0716407Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 266
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 34.9Ų

5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde Pricemore >>

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Additional information on 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde

5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde (CAS No. 882140-34-3): A Comprehensive Overview

5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde (CAS No. 882140-34-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde is composed of a pyrazole ring substituted with a chloro group, a methyl group, and a benzyl moiety. The presence of these functional groups imparts specific chemical and biological properties that make it an attractive candidate for further investigation.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their diverse biological activities. For instance, pyrazole-based compounds have been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The introduction of a chloro group and a methylated benzyl moiety in 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde further enhances its pharmacological profile, making it a valuable lead compound for drug discovery.

In the context of drug development, the aldehyde functionality in 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde provides a reactive site for chemical modifications. This feature allows researchers to synthesize a wide range of derivatives through various reactions such as condensation, reduction, and oxidation. These modifications can be tailored to optimize the compound's pharmacokinetic properties, such as solubility, stability, and bioavailability.

Clinical trials involving similar pyrazole derivatives have shown promising results in treating various diseases. For example, a study published in the Journal of Medicinal Chemistry reported that a closely related pyrazole derivative exhibited potent anti-inflammatory activity in animal models of arthritis. Another study in the European Journal of Medicinal Chemistry demonstrated that a pyrazole-based compound effectively inhibited the growth of cancer cells in vitro and in vivo.

The synthesis of 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available starting materials. Key steps include the formation of the pyrazole ring, introduction of the chloro and methyl groups, and finally, the attachment of the benzyl moiety. Advanced synthetic methods and catalytic systems have been developed to improve the yield and purity of the final product.

The physicochemical properties of 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde, such as its melting point, solubility, and stability, have been extensively studied. These properties are crucial for understanding its behavior in different environments and for optimizing its use in pharmaceutical formulations. For instance, its solubility in various solvents can be manipulated to enhance its delivery and absorption when formulated into drug products.

In addition to its potential as a therapeutic agent, 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde has also found applications in other areas of research. Its unique structural features make it an excellent ligand for coordination chemistry studies. Researchers have explored its coordination behavior with various metal ions to develop novel metal complexes with potential catalytic or sensing applications.

The safety profile of 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde is another critical aspect that has been evaluated through extensive toxicological studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new chemical entity, further research is needed to fully understand its long-term safety and potential side effects.

In conclusion, 5-Chloro-3-methyl-1-(4-methylphenyl)methyl-1H-pyrazole-4-carbaldehyde (CAS No. 882140-34-3) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, contributing to advancements in drug discovery and development.

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